3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C19H18N6O2 and its molecular weight is 362.393. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity :
- A study by Elewa et al. (2021) focused on synthesizing pyridine derivatives, including compounds structurally similar to the one . They found these compounds to have significant antimicrobial and antitumor activities, suggesting potential applications in medicinal chemistry (Elewa et al., 2021).
Innovative Synthesis Techniques :
- Shevchuk et al. (2012) developed a method for the convenient preparation of compounds like 3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile. This research enhances the accessibility of such compounds for further scientific exploration (Shevchuk et al., 2012).
Efficient Compound Synthesis :
- Goli-Garmroodi et al. (2015) synthesized a series of benzo[4,5]imidazo[1,2-a]pyridine derivatives, demonstrating an efficient and rapid method for creating structurally similar compounds. This study contributes to the efficient production of such compounds for various applications (Goli-Garmroodi et al., 2015).
Antioxidant and Antimicrobial Properties :
- Bassyouni et al. (2012) synthesized a series of compounds including 1H-benzo[d]imidazole derivatives and evaluated their antioxidant and antimicrobial activities. Their findings contribute to the understanding of the biological activities of such compounds (Bassyouni et al., 2012).
Cytotoxicity and Anticancer Studies :
- Hafez (2017) conducted research on the synthesis of novel pyrazole derivatives, including compounds structurally related to this compound. These compounds showed significant anticancer activities, indicating potential therapeutic applications (Hafez, 2017).
Biological Activity of Heterocyclic Derivatives :
- Saadi (2018) explored the synthesis of heterocyclic derivatives, including imidazole-based compounds. The study investigated their biological activity, contributing to the understanding of the potential biomedical applications of these compounds (Saadi, 2018).
Aryl Tethered Imidazo[4,5-b]pyrazin-2-ones Synthesis :
- Pratap et al. (2007) reported an innovative synthesis method for aryl tethered imidazo[4,5-b]pyrazin-2-ones, which are structurally related to the compound . This research provides insights into novel synthetic routes for such compounds (Pratap et al., 2007).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Spleen Tyrosine Kinase (Syk) . Syk plays a key role in the B cell receptor (BCR) signaling pathway . Abnormal activation of Syk is closely related to the occurrence and development of hematological malignancies .
Mode of Action
The compound interacts with its target, Syk, by inhibiting its activity . This inhibition results in a decrease in the abnormal activation of Syk, thereby potentially reducing the progression of hematological malignancies .
Biochemical Pathways
The compound affects the B cell receptor (BCR) signaling pathway by inhibiting Syk . This inhibition can disrupt the downstream effects of this pathway, which may include cell proliferation and survival, cell adhesion, and cellular activation .
Result of Action
The result of the compound’s action is a reduction in the abnormal activation of Syk . This can potentially lead to a decrease in the progression of hematological malignancies .
Biochemical Analysis
Biochemical Properties
The benzimidazole moiety in 3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is known to interact with various enzymes and proteins
Cellular Effects
Similar compounds have been shown to exhibit antiproliferative activity in multiple hematological tumor cells .
Molecular Mechanism
It is known that benzimidazole derivatives can form hydrogen bonds with other molecules, which may play a role in their biological activity .
Dosage Effects in Animal Models
In animal models, a similar compound showed impressive efficacy at a low dosage (1 mg/kg/day) in a mouse xenograft model without affecting the body weight of the mice .
Properties
IUPAC Name |
3-[1-[2-(benzimidazol-1-yl)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c20-10-16-19(22-8-7-21-16)27-14-4-3-9-24(11-14)18(26)12-25-13-23-15-5-1-2-6-17(15)25/h1-2,5-8,13-14H,3-4,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCBWWWSUGNZNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C32)OC4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.